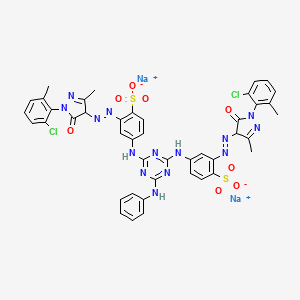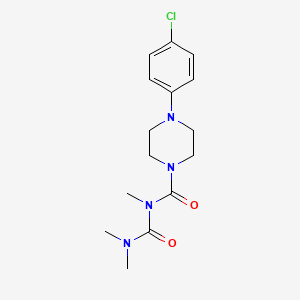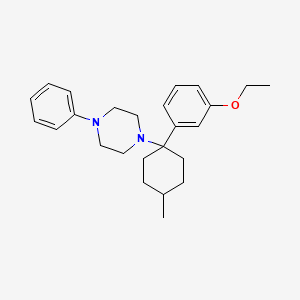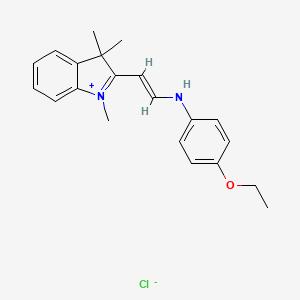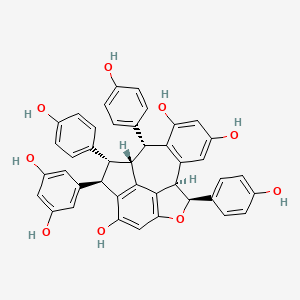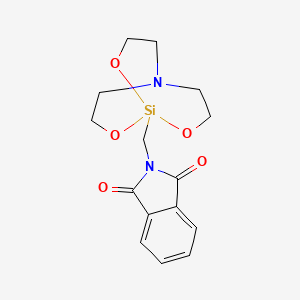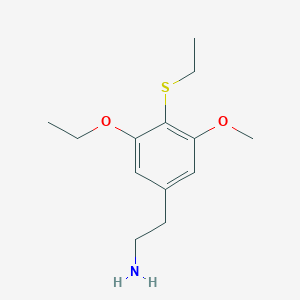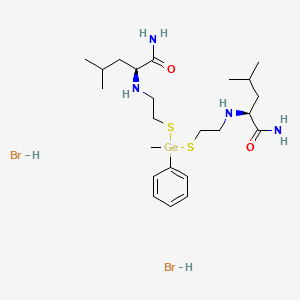
N,N'-((Methylphenylgermanylene)bis(thio-2,1-ethanediyl))bisleucinamide dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leucinamide, N,N’-((methylphenylgermanylene)bis(thio-2,1-ethanediyl))bis-, dihydrobromide is a complex organogermanium compound It is characterized by the presence of leucinamide groups linked through a germanium center, which is further connected by thioether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Leucinamide, N,N’-((methylphenylgermanylene)bis(thio-2,1-ethanediyl))bis-, dihydrobromide typically involves multiple steps:
Formation of the Germanium Center: The initial step involves the preparation of a methylphenylgermanium precursor. This can be achieved through the reaction of methylphenylgermanium trichloride with suitable reagents.
Thioether Linkage Formation: The next step involves the introduction of thioether linkages. This can be done by reacting the germanium precursor with thiol-containing compounds under controlled conditions.
Attachment of Leucinamide Groups: The final step involves the attachment of leucinamide groups to the germanium center. This can be achieved through peptide coupling reactions using leucinamide and suitable coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Leucinamide, N,N’-((methylphenylgermanylene)bis(thio-2,1-ethanediyl))bis-, dihydrobromide can undergo various types of chemical reactions, including:
Oxidation: The thioether linkages in the compound can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The germanium center can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The leucinamide groups can undergo substitution reactions with nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced germanium species
Substitution: Substituted leucinamide derivatives
Scientific Research Applications
Leucinamide, N,N’-((methylphenylgermanylene)bis(thio-2,1-ethanediyl))bis-, dihydrobromide has several scientific research applications:
Chemistry: It can be used as a precursor for the synthesis of other organogermanium compounds.
Biology: Its unique structure makes it a potential candidate for studying interactions with biological molecules.
Medicine: It may have potential therapeutic applications due to its structural similarity to biologically active compounds.
Industry: It can be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Leucinamide, N,N’-((methylphenylgermanylene)bis(thio-2,1-ethanediyl))bis-, dihydrobromide involves its interaction with molecular targets through its leucinamide and thioether groups. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Leucinamide, N,N’-((methylphenylgermanylene)bis(thio-2,1-ethanediyl))bis-, dihydrobromide can be compared with other similar compounds such as:
Leucinamide derivatives: These compounds share the leucinamide moiety but differ in their central metal or linkage groups.
Organogermanium compounds: These compounds share the germanium center but differ in their organic substituents.
The uniqueness of Leucinamide, N,N’-((methylphenylgermanylene)bis(thio-2,1-ethanediyl))bis-, dihydrobromide lies in its combination of leucinamide groups and thioether linkages around a germanium center, which imparts distinct chemical and biological properties.
Properties
CAS No. |
120627-02-3 |
|---|---|
Molecular Formula |
C23H44Br2GeN4O2S2 |
Molecular Weight |
705.2 g/mol |
IUPAC Name |
(2S)-2-[2-[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]ethylsulfanyl-methyl-phenylgermyl]sulfanylethylamino]-4-methylpentanamide;dihydrobromide |
InChI |
InChI=1S/C23H42GeN4O2S2.2BrH/c1-17(2)15-20(22(25)29)27-11-13-31-24(5,19-9-7-6-8-10-19)32-14-12-28-21(23(26)30)16-18(3)4;;/h6-10,17-18,20-21,27-28H,11-16H2,1-5H3,(H2,25,29)(H2,26,30);2*1H/t20-,21-;;/m0../s1 |
InChI Key |
RCHSECFDRQQWNS-HRIAXCGHSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NCCS[Ge](C)(C1=CC=CC=C1)SCCN[C@@H](CC(C)C)C(=O)N.Br.Br |
Canonical SMILES |
CC(C)CC(C(=O)N)NCCS[Ge](C)(C1=CC=CC=C1)SCCNC(CC(C)C)C(=O)N.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


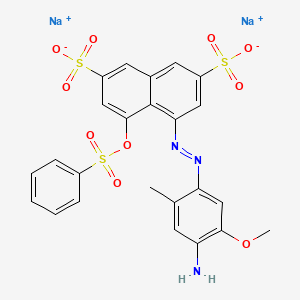
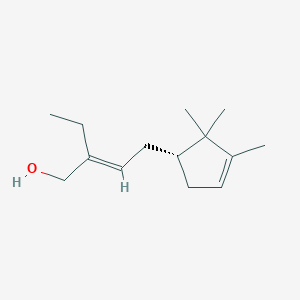
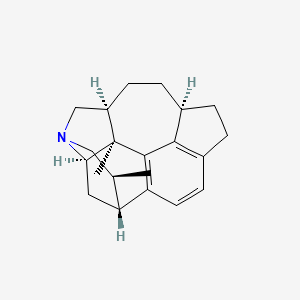
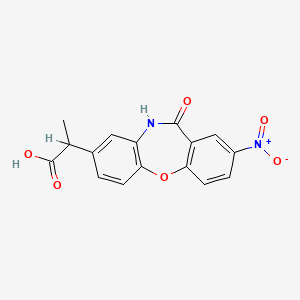
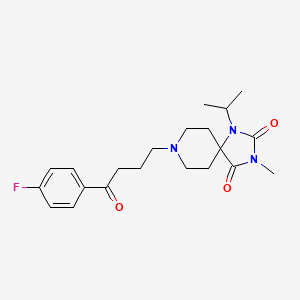
![5-[2-[4-[[2-butyl-4-chloro-5-(1,3-dioxolan-2-yl)imidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole](/img/structure/B12778087.png)

